molecular formula C20H19N3O B11564041 2-[(2-Methylphenyl)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

2-[(2-Methylphenyl)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11564041
M. Wt: 317.4 g/mol
InChI Key: GUMXJCAQTDZTFB-LPYMAVHISA-N
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Description

2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide typically involves the condensation reaction between 2-methylphenylamine and naphthaldehyde in the presence of acetic hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide
  • **2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • **2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

2-[(2-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both naphthalene and methylphenyl groups

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H19N3O/c1-15-7-2-5-12-19(15)21-14-20(24)23-22-13-17-10-6-9-16-8-3-4-11-18(16)17/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+

InChI Key

GUMXJCAQTDZTFB-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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